REACTION_CXSMILES
|
C(O[C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[N:6]([S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:15])=[O:14])[CH:5]=1)=O.[N:22]1([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:16]1([S:13]([N:6]2[C:7]3=[N:8][CH:9]=[CH:10][CH:11]=[C:12]3[C:4]([N:25]3[CH2:24][CH2:23][N:22]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:27][CH2:26]3)=[CH:5]2)(=[O:15])=[O:14])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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C(=O)OC1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
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Name
|
|
Quantity
|
9.24 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
171 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
70 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
|
with stirring, overnight while the temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 150 mL sealed tube
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Type
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CUSTOM
|
Details
|
After nitrogen bubbled
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Type
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CUSTOM
|
Details
|
to react
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated by evaporation under vacuum
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Type
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CUSTOM
|
Details
|
a rotary evaporator
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 300 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed 2 times with 150 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The mixture was dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
by eluting through a column with a 1:2 ethyl acetate/petroleum ether solvent system
|
Type
|
CUSTOM
|
Details
|
This resulted in 420 mg (18%) of tert-butyl 4-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate as a yellow solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=CC2)N2CCN(CC2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |